1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a trifluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several steps:
Starting Material: The synthesis begins with 4-(bromomethyl)-2-(trifluoromethoxy)benzene.
Halogenation: The starting material undergoes halogenation to introduce the bromomethyl group.
Chlorination: The intermediate product is then subjected to chlorination to form the chloropropanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Bromomethyl)-2-(methoxy)phenyl)-2-chloropropan-1-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H9BrClF3O2 |
---|---|
Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
HTHPRPLDFYTWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)OC(F)(F)F)Cl |
Origin of Product |
United States |
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